19(R)-HETE

Description

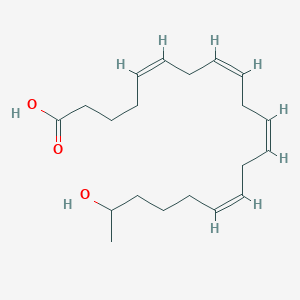

Structure

3D Structure

Properties

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(5Z,8Z,11Z,14Z)-19-hydroxyicosa-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3-,6-4-,11-9-,12-10- |

InChI Key |

XFUXZHQUWPFWPR-TWVHMNNTSA-N |

SMILES |

CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O |

Isomeric SMILES |

CC(CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O |

Synonyms |

19(S)-hydroxyeicosatetraenoic acid 19-HETE 19-hydroxy-5,8,11,14-eicosatetraenoic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of 19(R)-HETE in Renal Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-hydroxyeicosatetraenoic acid (19-HETE) is a sub-terminal hydroxylation metabolite of arachidonic acid (AA) produced by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of renal cells. This eicosanoid exists as two stereoisomers, 19(R)-HETE and 19(S)-HETE, each with distinct biological activities. While much of the research has focused on its regioisomer, 20-HETE, and the more biologically active 19(S)-HETE, understanding the synthesis of this compound is crucial for a complete picture of renal eicosanoid signaling and its potential as a therapeutic target. This technical guide provides an in-depth overview of the this compound synthesis pathway in renal microsomes, including the enzymes involved, experimental protocols for its study, and a summary of its known biological effects.

This compound Synthesis Pathway

The synthesis of this compound from arachidonic acid in renal microsomes is a monooxygenase reaction catalyzed by specific cytochrome P450 enzymes. The primary substrate, arachidonic acid, is a polyunsaturated fatty acid released from the cell membrane by phospholipase A2.

Key Enzymes Involved

Several CYP families have been implicated in the ω-1 hydroxylation of arachidonic acid to produce 19-HETE. The stereoselectivity of this reaction determines the ratio of this compound to 19(S)-HETE.

-

Cytochrome P450 2E1 (CYP2E1): This isoform has been shown to metabolize arachidonic acid to 19-HETE with a stereoselectivity of approximately 70% for 19(S)-HETE and 30% for this compound[1]. CYP2E1 is expressed in the kidney, and its activity contributes to the renal production of 19-HETE[1].

-

Cytochrome P450 4A (CYP4A) and 4F (CYP4F) Families: These families are the primary enzymes responsible for the ω-hydroxylation of arachidonic acid to 20-HETE, but they also catalyze ω-1 hydroxylation to form 19-HETE[2][3]. The specific stereoselectivity of individual CYP4A and CYP4F isoforms in producing this compound versus 19(S)-HETE in human renal microsomes is an area of ongoing research.

The synthesis reaction requires NADPH as a cofactor and NADPH-cytochrome P450 reductase to transfer electrons to the CYP enzyme.

References

- 1. Formation of 19(S)-, 19(R)-, and 18(R)-hydroxyeicosatetraenoic acids by alcohol-inducible cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

19(R)-HETE as an Endogenous Antagonist of 20-HETE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, is a potent vasoactive eicosanoid implicated in the pathogenesis of hypertension, endothelial dysfunction, and other cardiovascular diseases. Its biological effects are mediated, at least in part, through the G-protein coupled receptor GPR75. The discovery of endogenous molecules that can counteract the effects of 20-HETE is of significant therapeutic interest. This technical guide provides a comprehensive overview of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) as a naturally occurring antagonist of 20-HETE. We present a compilation of the current scientific evidence, including quantitative data on its antagonistic activity, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of eicosanoid biology and cardiovascular pharmacology.

Introduction to 20-HETE and this compound

20-HETE is synthesized from arachidonic acid primarily by CYP enzymes of the 4A and 4F families.[1] It plays a crucial role in the regulation of vascular tone, renal function, and blood pressure.[2][3] In the vasculature, 20-HETE is a potent vasoconstrictor and contributes to endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS) and increasing the production of superoxide.[4] These actions are primarily mediated through its receptor, GPR75, which activates Gq/11 signaling pathways.[5]

19-HETE is a regioisomer of 20-HETE, also produced by CYP-mediated metabolism of arachidonic acid. Notably, the stereochemistry at the 19th carbon is critical for its biological activity. It has been demonstrated that this compound, but not its enantiomer 19(S)-HETE, acts as an antagonist of 20-HETE's vascular effects. Specifically, this compound has been shown to reverse 20-HETE-induced sensitization of renal arterioles to vasoconstrictors and to counteract its detrimental effects on endothelial function.

Quantitative Data on the Antagonistic Activity of this compound and its Analogs

The antagonistic properties of this compound and its synthetic analogs have been quantified in various in vitro and in vivo models. The following table summarizes key data from a study investigating the ability of 19-HETE analogs to inhibit 20-HETE-induced sensitization of rat renal preglomerular microvessels to the vasoconstrictor phenylephrine.

| Analog Number | Structure | Fold Change from 20-HETE Sensitization |

| 4 | 19(R)-hydroxy-5(Z),14(Z)-eicosadienoic acid | -0.6 |

| 5 | 19(S)-hydroxy-5(Z),14(Z)-eicosadienoic acid | -0.4 |

| 10 | N-(19(R)-hydroxy-5(Z),14(Z)-eicosadienoyl)glycine | -1.5 |

| 11 | N-(19(S)-hydroxy-5(Z),14(Z)-eicosadienoyl)glycine | -1.2 |

| 13 | N-(19(R)-hydroxy-5(Z),14(Z)-eicosadienoyl)aspartate | -0.8 |

Negative values indicate antagonism of 20-HETE-induced sensitization. Data is adapted from Dakarapu et al., Bioorg Med Chem Lett, 2019.

Signaling Pathways

20-HETE Signaling Pathway via GPR75

20-HETE exerts its vascular effects by binding to the G-protein coupled receptor, GPR75. This interaction initiates a signaling cascade through the Gαq/11 subunit, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Furthermore, GPR75 activation can lead to the transactivation of the epidermal growth factor receptor (EGFR) via c-Src, which in turn activates downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade.

Proposed Mechanism of this compound Antagonism

While the precise molecular mechanism of this compound's antagonism is still under investigation, it is hypothesized to act as a competitive antagonist at the GPR75 receptor. This would involve this compound binding to the same site as 20-HETE on GPR75, thereby preventing the activation of the downstream signaling cascade.

Detailed Experimental Protocols

Vascular Reactivity Assessment using Pressure Myography

This protocol is adapted from established methods for assessing the function of small resistance arteries.

Objective: To determine the effect of this compound on 20-HETE-induced vasoconstriction or sensitization to other vasoconstrictors.

Materials:

-

Pressure myograph system

-

Isolated resistance arteries (e.g., renal interlobar or mesenteric arteries) from rats or mice

-

Physiological salt solution (PSS), aerated with 95% O2 / 5% CO2

-

20-HETE and this compound stock solutions

-

Vasoconstrictor agent (e.g., phenylephrine)

-

Microdissection tools

Procedure:

-

Isolate resistance arteries and mount them on two glass cannulas in the pressure myograph chamber filled with PSS at 37°C.

-

Pressurize the artery to a physiological pressure (e.g., 80 mmHg) and allow it to equilibrate.

-

Record the baseline vessel diameter.

-

To assess sensitization, pre-incubate the artery with a sub-threshold concentration of 20-HETE for 20-30 minutes.

-

Generate a cumulative concentration-response curve to a vasoconstrictor (e.g., phenylephrine).

-

Wash the artery with PSS to return to baseline.

-

Co-incubate the artery with 20-HETE and varying concentrations of this compound for 20-30 minutes.

-

Repeat the concentration-response curve to the vasoconstrictor.

-

To assess direct antagonism, pre-constrict the artery with a fixed concentration of 20-HETE.

-

Add increasing concentrations of this compound and record the changes in vessel diameter.

-

Data Analysis: Compare the concentration-response curves in the presence and absence of this compound to determine its antagonistic potency (e.g., calculate IC50 or construct a Schild plot).

Measurement of Nitric Oxide and Superoxide in Endothelial Cells

This protocol is based on established fluorescence microscopy techniques.

Objective: To determine if this compound can reverse 20-HETE-induced eNOS uncoupling, characterized by decreased nitric oxide (NO) and increased superoxide production.

Materials:

-

Cultured endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs)

-

Fluorescent dyes for NO (e.g., DAF-FM diacetate) and superoxide (e.g., dihydroethidium - DHE)

-

20-HETE and this compound stock solutions

-

Fluorescence microscope

-

Cell culture medium and supplements

Procedure:

-

Plate endothelial cells on glass coverslips and grow to confluence.

-

Treat the cells with one of the following for the desired time:

-

Vehicle control

-

20-HETE alone

-

20-HETE in combination with this compound

-

This compound alone

-

-

Load the cells with DAF-FM diacetate and DHE according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Image the cells using a fluorescence microscope with appropriate filter sets for each dye.

-

Quantify the fluorescence intensity for both NO and superoxide in multiple cells per condition.

-

Data Analysis: Compare the fluorescence intensities between the different treatment groups to assess the effect of this compound on 20-HETE-induced changes in NO and superoxide levels.

In Vivo Blood Pressure Measurement in Mice

This protocol describes the non-invasive tail-cuff method for measuring systolic blood pressure in mice.

Objective: To evaluate the in vivo efficacy of a this compound analog in a hypertensive mouse model where hypertension is driven by 20-HETE.

Materials:

-

Hypertensive mouse model (e.g., Cyp4a14-/- mice)

-

Non-invasive tail-cuff blood pressure measurement system

-

Animal restrainers

-

Warming platform

-

This compound analog and vehicle for injection (e.g., saline)

Procedure:

-

Acclimatize the mice to the restrainer and the tail-cuff procedure for several days before starting the experiment to minimize stress-induced blood pressure variations.

-

On the day of measurement, place the mouse in the restrainer on the warming platform to promote vasodilation of the tail artery.

-

Place the tail cuff on the mouse's tail.

-

Perform a series of inflation-deflation cycles to obtain stable systolic blood pressure readings.

-

Record the baseline blood pressure for each mouse over several days.

-

Administer the this compound analog or vehicle daily via the desired route (e.g., intraperitoneal injection).

-

Measure the systolic blood pressure daily or at regular intervals throughout the treatment period.

-

Data Analysis: Compare the blood pressure measurements before and during treatment with the this compound analog and the vehicle control to determine the effect on blood pressure.

Experimental and Drug Discovery Workflow

The following diagram illustrates a logical workflow for the screening and characterization of 20-HETE antagonists, such as this compound and its analogs.

Conclusion

The available evidence strongly supports the role of this compound as an endogenous antagonist of the pro-hypertensive and pro-inflammatory actions of 20-HETE. This natural counter-regulatory mechanism presents a promising avenue for the development of novel therapeutics for cardiovascular diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and its analogs. Future research should focus on elucidating the precise molecular interactions between this compound and GPR75, as well as on the development of more potent and pharmacokinetically stable this compound-based antagonists.

References

- 1. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Video: En Face Detection of Nitric Oxide and Superoxide in Endothelial Layer of Intact Arteries [jove.com]

- 3. youtube.com [youtube.com]

- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytochrome P450 Isoforms in 19(R)-Hydroxyeicosatetraenoic Acid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxyeicosatetraenoic acid (19-HETE) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes. It exists as two stereoisomers, 19(R)-HETE and 19(S)-HETE, which may possess distinct biological activities. While research has extensively focused on the ω-hydroxylation product 20-HETE and the 19(S)-HETE enantiomer, the specific roles and biosynthetic pathways of this compound are less well-defined. This technical guide provides an in-depth overview of the cytochrome P450 isoforms responsible for this compound production, presenting key quantitative data, detailed experimental protocols, and insights into its potential signaling pathways.

Cytochrome P450 Isoforms Involved in this compound Synthesis

The primary enzymes responsible for the ω-1 hydroxylation of arachidonic acid to produce 19-HETE belong to the CYP4A, CYP4F, and CYP2E subfamilies. While multiple isoforms can produce 19-HETE, the stereoselectivity towards the 19(R) enantiomer varies.

CYP2E1

Cytochrome P450 2E1 (CYP2E1) has been identified as a contributor to the formation of 19-HETE. Notably, its activity exhibits a specific stereoselectivity. Studies have shown that when reconstituted with cytochrome b5 and NADPH cytochrome P450 oxidoreductase, CYP2E1 metabolizes arachidonic acid to 19-HETE with a stereoisomeric ratio of 70% 19(S)-HETE and 30% this compound[1].

CYP4A and CYP4F Subfamilies

Members of the CYP4A and CYP4F subfamilies are the principal producers of 20-HETE, but they also catalyze the formation of 19-HETE[2][3][4]. Human isoforms such as CYP4A11, CYP4F2, CYP4F3A, and CYP4F3B are known to metabolize arachidonic acid to both 19- and 20-HETE[3]. While kinetic data for 20-HETE formation by CYP4A11 and CYP4F2 are available, specific quantitative data on the stereoselective production of this compound by these isoforms remain limited. One study indicated that human CYP4A11 produces 20-HETE and 19-HETE in a ratio of 78:22, while CYP4F2 is more regioselective, producing these metabolites in a 98:2 ratio, respectively. However, the enantiomeric distribution of the 19-HETE produced was not specified.

Quantitative Data on P450-Mediated 19-HETE Production

The following table summarizes the available quantitative data for the production of 19-HETE by relevant cytochrome P450 isoforms. It is important to note the scarcity of data specifically for the 19(R) enantiomer.

| CYP Isoform | Substrate | Product(s) | Vmax (nmol/min/nmol P450) | Km (µM) | Stereoselectivity of 19-HETE | Reference |

| CYP2E1 | Arachidonic Acid | 19-HETE, 18-HETE, EETs | 5 (total metabolites) | 62 (total metabolites) | 30% this compound, 70% 19(S)-HETE | |

| CYP4A11 | Arachidonic Acid | 20-HETE, 19-HETE | 49.1 (for 20-HETE) | 228 (for 20-HETE) | Not Specified | |

| CYP4F2 | Arachidonic Acid | 20-HETE, 19-HETE | 7.4 (for 20-HETE) | 24 (for 20-HETE) | Not Specified |

Experimental Protocols

This section outlines detailed methodologies for key experiments to identify and characterize the P450 isoforms responsible for this compound production.

Protocol 1: In Vitro Metabolism of Arachidonic Acid by Recombinant P450 Enzymes

This protocol describes the incubation of arachidonic acid with specific recombinant human CYP isoforms to determine their capacity to produce 19-HETE.

1. Materials:

-

Recombinant human CYP enzymes (e.g., CYP2E1, CYP4A11, CYP4F2) co-expressed with NADPH-cytochrome P450 reductase (and cytochrome b5 for some enzymes) in a membrane fraction (e.g., Supersomes™).

-

Arachidonic acid (substrate).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Potassium phosphate buffer (100 mM, pH 7.4).

-

Methanol (for substrate stock solution).

-

Ethyl acetate (for extraction).

-

Internal standard (e.g., 20-HETE-d6).

2. Procedure:

-

Prepare a stock solution of arachidonic acid in methanol.

-

In a microcentrifuge tube, combine the recombinant CYP enzyme preparation, potassium phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding arachidonic acid to a final concentration of 10-50 µM.

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes). The reaction time should be within the linear range of product formation.

-

Terminate the reaction by adding 2M HCl to acidify the mixture to pH ~3.5.

-

Add the internal standard.

-

Extract the metabolites with two volumes of ethyl acetate by vortexing and centrifugation.

-

Combine the organic layers and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol/water) for analysis.

Protocol 2: Chiral HPLC Separation and Mass Spectrometry Analysis of 19-HETE Enantiomers

This protocol details the separation and quantification of this compound and 19(S)-HETE from the in vitro metabolism assay.

1. Materials:

-

Chiral HPLC column (e.g., Chiralcel OD-RH, Chiralpak AD-RH).

-

HPLC system coupled to a mass spectrometer (LC-MS/MS).

-

Mobile phase solvents (e.g., acetonitrile, water, formic acid).

-

Authentic standards for this compound and 19(S)-HETE.

2. Procedure:

-

Chromatographic Separation:

-

Equilibrate the chiral column with the initial mobile phase conditions.

-

Inject the reconstituted sample from Protocol 1.

-

Use a gradient elution program to separate the HETE isomers. A typical gradient might start with a lower percentage of organic solvent and ramp up to a higher percentage.

-

Monitor the elution of the enantiomers using the mass spectrometer.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use selected reaction monitoring (SRM) to detect and quantify the parent and product ions specific for 19-HETE (e.g., m/z 319.2 → specific fragment ions).

-

Develop a calibration curve using the authentic standards of this compound and 19(S)-HETE to quantify their respective amounts in the samples.

-

Signaling Pathways and Biological Activity of this compound

The biological functions and signaling pathways of this compound are not as well-characterized as those of its enantiomer, 19(S)-HETE, and the related metabolite, 20-HETE.

One study investigating the effects of 19-HETE enantiomers on cAMP accumulation in a human megakaryoblastic leukemia cell line found that while 19(S)-HETE potently induced cAMP formation, This compound was inactive at concentrations up to 10 μM . This suggests a high degree of stereospecificity in the biological recognition and signaling of 19-HETE.

In contrast, 19(S)-HETE has been shown to induce vasorelaxation and inhibit platelet aggregation by activating the prostacyclin (IP) receptor. It is plausible that this compound may interact with different receptors or have distinct downstream effects, but further research is needed to elucidate these.

For context, the signaling pathways of the more extensively studied 20-HETE involve the regulation of ion channels, activation of protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways, leading to effects on vascular tone, inflammation, and angiogenesis.

Visualizations

Experimental Workflow for P450-Mediated this compound Production and Analysis

Caption: Workflow for identifying and quantifying this compound production by recombinant P450s.

Putative Signaling Distinction of 19-HETE Enantiomers

Caption: Differential signaling of 19(S)-HETE and the largely unknown pathway of this compound.

Conclusion

The production of this compound is an understudied aspect of arachidonic acid metabolism. While CYP2E1 is confirmed to produce a significant proportion of 19-HETE as the (R)-enantiomer, the stereoselectivity of other key 19-HETE producing enzymes, such as CYP4A11 and CYP4F2, requires further investigation. The provided experimental protocols offer a framework for researchers to explore the stereospecific metabolism of arachidonic acid by these and other P450 isoforms. A significant knowledge gap exists regarding the specific biological activities and signaling pathways of this compound. Future research should focus on elucidating its molecular targets and physiological relevance, which could uncover novel therapeutic opportunities in areas such as cardiovascular and inflammatory diseases.

References

- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 2. Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eicosanoid - Wikipedia [en.wikipedia.org]

- 4. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Vasodilatory Mechanism of 19(R)-HETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxyeicosatetraenoic acid [19(R)-HETE] is a cytochrome P450 (CYP) metabolite of arachidonic acid that plays a significant role in the regulation of vascular tone. Unlike its more extensively studied counterpart, 20-HETE, which is a potent vasoconstrictor in many vascular beds, this compound exhibits vasodilatory properties, primarily by antagonizing the vasoconstrictive effects of 20-HETE. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in vasodilation, with a focus on its signaling pathways, supporting quantitative data, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Antagonism of 20-HETE

The primary mechanism through which this compound induces vasodilation is by acting as a competitive antagonist of the vasoconstrictor 20-HETE, particularly in the renal preglomerular microvasculature.[1][2] While this compound itself does not appear to have direct, potent vasodilatory effects, its ability to block the actions of 20-HETE leads to a net increase in vessel diameter.[2]

The vasoconstrictor 20-HETE exerts its effects by inhibiting the open-state probability of large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells (VSMCs).[3][4] This inhibition leads to membrane depolarization, which in turn promotes the influx of Ca2+ through L-type Ca2+ channels, ultimately causing vasoconstriction. It is noteworthy that only the (R)-enantiomer of 19-HETE is effective in antagonizing this 20-HETE-induced sensitization of renal arterioles to vasoconstrictors.

The precise molecular interactions through which this compound antagonizes 20-HETE at its putative receptor or directly at the BKCa channel are still under investigation. However, structure-activity relationship studies suggest that 19-HETE and other analogs that lack a functional group capable of hydrogen bonding at the terminal carbon act as competitive antagonists to 20-HETE.

Signaling Pathways

The vasodilatory action of this compound is intrinsically linked to the signaling cascade of its counterpart, 20-HETE. By blocking the initial steps of the 20-HETE pathway, this compound effectively prevents the downstream events that lead to vasoconstriction.

Figure 1: Signaling pathway of 20-HETE-induced vasoconstriction and the antagonistic role of this compound.

Quantitative Data

The following table summarizes the available quantitative data on the vascular effects of this compound.

| Parameter | Compound | Vessel Type | Species | Value/Effect | Reference(s) |

| Antagonism of 20-HETE-induced Vasoconstriction | |||||

| Concentration for complete blockade | 19-HETE (isomer not specified, but context suggests R) | Renal Arterioles | Rat | 1 µM | |

| Effect on 20-HETE sensitization to phenylephrine | This compound | Renal Preglomerular Microvessels | Rat | More potent antagonist than 19(S)-HETE | |

| Direct Vasoactivity | |||||

| Effect on vessel diameter | 19-HETE (isomer not specified) | Renal Interlobular Arteries | Rat | No effect | |

| cAMP Accumulation | |||||

| EC50 for cAMP accumulation | This compound | Human Megakaryoblastic Leukemia Cell Line (MEG-01) | Human | Inactive up to 10 µM | |

| EC50 for cAMP accumulation | 19(S)-HETE | Human Megakaryoblastic Leukemia Cell Line (MEG-01) | Human | 520 nM |

Experimental Protocols

The investigation of the vascular effects of this compound typically involves ex vivo studies on isolated blood vessels. The following outlines a general methodology for assessing the antagonism of 20-HETE-induced vasoconstriction by this compound in renal arterioles.

Isolated Vessel Preparation and Myography

-

Vessel Isolation: Kidneys are harvested from the animal model (e.g., Sprague-Dawley rat) and immediately placed in ice-cold physiological salt solution (PSS). Interlobular arteries or other preglomerular microvessels (65-125 µm in diameter) are carefully dissected under a microscope.

-

Cannulation and Mounting: The isolated arteriole is transferred to a vessel chamber and cannulated at both ends with glass micropipettes. The vessel is then mounted on a pressure myograph system.

-

Pressurization and Equilibration: The vessel is pressurized to a physiological level (e.g., 80 mmHg) and allowed to equilibrate in warmed (37°C), aerated (95% O2, 5% CO2) PSS for approximately one hour until a stable baseline diameter is achieved.

-

Viability Check: The viability of the vessel is confirmed by assessing its constriction to a high-potassium solution (e.g., 60 mM KCl) and its dilation to a vasodilator such as acetylcholine (if endothelium-dependent responses are to be studied).

Experimental Procedure for Antagonism Study

-

Baseline Measurement: Record the stable baseline diameter of the vessel.

-

20-HETE Dose-Response: Generate a cumulative concentration-response curve for 20-HETE (e.g., 10⁻⁸ to 10⁻⁶ M) by adding increasing concentrations to the bath and recording the steady-state vessel diameter at each concentration.

-

Washout: Wash the vessel with fresh PSS until the diameter returns to the baseline level.

-

Incubation with Antagonist: Incubate the vessel with this compound (e.g., 1 µM) for a predetermined period (e.g., 20-30 minutes).

-

Repeat 20-HETE Dose-Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for 20-HETE.

-

Data Analysis: Compare the concentration-response curves for 20-HETE in the absence and presence of this compound. A rightward shift in the curve in the presence of this compound indicates competitive antagonism. Calculate the vasoconstriction as a percentage decrease from the baseline diameter.

Figure 2: Experimental workflow for studying the antagonism of 20-HETE by this compound in isolated arterioles.

Conclusion and Future Directions

The current body of evidence strongly indicates that this compound functions as a physiological antagonist of the vasoconstrictor 20-HETE, thereby contributing to vasodilation, particularly in the renal microcirculation. This antagonism appears to be stereospecific to the (R)-enantiomer and does not involve the cAMP signaling pathway utilized by its (S)-isomer.

Future research should focus on several key areas to provide a more complete understanding of this compound's mechanism of action:

-

Receptor Identification: Elucidating the specific receptor(s) through which both 20-HETE and this compound exert their effects is a critical next step. The orphan G-protein coupled receptor GPR75 has been identified as a potential receptor for 20-HETE, and investigating this compound's interaction with this receptor is warranted.

-

Molecular Mechanism of Antagonism: Detailed studies are needed to determine the precise molecular interactions at the receptor level or on the BKCa channel itself that are responsible for the antagonistic relationship between this compound and 20-HETE.

-

In Vivo Significance: While ex vivo studies have been instrumental, further in vivo research is necessary to fully understand the physiological and pathophysiological relevance of the this compound/20-HETE balance in regulating blood pressure and regional blood flow.

-

Therapeutic Potential: Given its ability to counteract the hypertensive and pro-inflammatory effects of 20-HETE, this compound and its stable analogs represent promising candidates for the development of novel therapeutics for cardiovascular diseases such as hypertension.

This technical guide summarizes the current knowledge on the vasodilatory mechanism of this compound, providing a foundation for further research and development in this area. The continued investigation of this unique eicosanoid holds significant promise for advancing our understanding of vascular biology and for the development of new therapeutic strategies.

References

- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system [jstage.jst.go.jp]

The 19(R)-HETE Signaling Cascade in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP450) metabolite of arachidonic acid that plays a significant, yet nuanced, role in vascular biology. Unlike its closely related stereoisomer, 20-HETE, which is a potent vasoconstrictor and pro-angiogenic factor, this compound often acts as an antagonist or partial agonist in endothelial cells. This technical guide provides an in-depth exploration of the this compound signaling cascade in endothelial cells, detailing the molecular interactions, downstream consequences, and relevant experimental protocols for its study. Understanding this pathway is critical for developing novel therapeutics targeting vascular inflammation, hypertension, and other cardiovascular diseases.

The primary receptor for the related compound 20-HETE has been identified as the G protein-coupled receptor 75 (GPR75).[1][2] Evidence suggests that this compound also interacts with this receptor, albeit with different functional outcomes.[3] The signaling cascade initiated by GPR75 activation is central to the vascular effects of these eicosanoids.

The Core Signaling Cascade of this compound in Endothelial Cells

The signaling cascade of this compound in endothelial cells is best understood in the context of its interaction with the GPR75 receptor, where it modulates the activity of 20-HETE. The canonical pathway initiated by the full agonist, 20-HETE, involves the activation of Gαq/11, leading to a cascade of intracellular events. This compound acts to antagonize or partially stimulate this pathway.

GPR75 Receptor Interaction

This compound functions as a blocker or partial agonist at the GPR75 receptor.[4] In the presence of 20-HETE, this compound can competitively inhibit its binding and subsequent signaling. Co-treatment of GPR75-transfected cells with equimolar concentrations of 20-HETE and this compound has been shown to prevent the 20-HETE-mediated increase in β-arrestin recruitment to GPR75.[4] However, some analogues of this compound have demonstrated partial agonist activity, causing a modest increase in intracellular calcium.

Downstream Signaling Pathways

The downstream signaling cascade of GPR75 in endothelial cells, which this compound modulates, is as follows:

-

Gαq/11 Activation and PLC Stimulation : As a Gq-coupled receptor, GPR75 activation leads to the dissociation of the Gαq/11 subunit. This, in turn, activates phospholipase C (PLC).

-

IP3 Production and Calcium Mobilization : Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a critical second messenger in endothelial cell signaling.

-

PKC Activation : The other product of PIP2 hydrolysis, DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

-

c-Src and EGFR Transactivation : The GPR75 signaling complex can also lead to the transactivation of the epidermal growth factor receptor (EGFR) in a c-Src-dependent manner.

-

MAPK and NF-κB Pathways : The activation of EGFR and PKC can subsequently stimulate the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. These pathways are crucial regulators of gene expression related to inflammation and cell proliferation.

The antagonistic action of this compound at the GPR75 receptor would be expected to inhibit these downstream events, thereby reducing endothelial cell activation, inflammation, and proliferation that is often stimulated by 20-HETE.

Data Presentation

The following tables summarize the available quantitative data on the interaction of this compound and its analogues with the GPR75 signaling pathway.

| Compound | Assay | Target | Effect | Value |

| 19(R)-HEDGE (this compound analogue) | Intracellular Calcium Mobilization | GPR75 | Inhibition (IC50) | 6.715 x 10⁻⁹ M |

| This compound analogue | Intracellular Calcium Mobilization | GPR75 | Partial Agonism | 1.6-fold increase over baseline |

| This compound | cAMP Accumulation | Not specified | No effect | Inactive up to 10 µM |

Mandatory Visualization

References

- 1. mdpi.com [mdpi.com]

- 2. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 4. Assay for G protein-dependent activation of phospholipase C beta using purified protein components - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Physiological Concentrations of 19(R)-HETE in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) in human plasma, with a focus on its physiological concentrations, biosynthesis, and analytical measurement. While data on the specific concentration of the 19(R)-enantiomer are limited, this document synthesizes available information to guide future research and drug development efforts.

Quantitative Data on 19-HETE in Human Plasma

Direct measurement of the physiological concentration of this compound in human plasma has not been extensively reported in the literature. Most studies focus on the more abundant and biologically active S-enantiomer or measure the total 19-HETE concentration. However, we can infer a potential concentration range based on existing data.

Cytochrome P450 2E1 (CYP2E1) is known to metabolize arachidonic acid to a mixture of 19-HETE enantiomers, with approximately 70% being 19(S)-HETE and 30% being this compound. A study measuring total 19-HETE in the plasma of healthy and hypertensive individuals provides a valuable reference point.

| Analyte | Subject Group | Mean Concentration (pg/mL) | Concentration Range (pg/mL) | Notes |

| Total 19-HETE | Healthy | 89.4 | 71.8 - 99.5 | Data from a study on hypertension and type 2 diabetes.[1] |

| Total 19-HETE | Hypertensive | 112 | 91 - 148 | Data from a study on hypertension and type 2 diabetes.[1] |

| This compound (Estimated) | Healthy | ~26.8 | ~21.5 - 29.9 | Estimated as 30% of total 19-HETE based on CYP2E1 production ratio. |

| This compound (Estimated) | Hypertensive | ~33.6 | ~27.3 - 44.4 | Estimated as 30% of total 19-HETE based on CYP2E1 production ratio. |

Note: The estimated concentrations for this compound are theoretical and require confirmation through specific enantioselective analysis of human plasma samples.

Biosynthesis of this compound

This compound is an eicosanoid, a signaling molecule derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. Its formation is primarily catalyzed by certain cytochrome P450 (CYP) enzymes.[2][3]

Key Enzymes

-

Cytochrome P450 2E1 (CYP2E1): This enzyme is a significant contributor to the formation of 19-HETE, producing a mixture of both the (S) and (R) enantiomers. Studies have shown that the ratio of 19(S)-HETE to this compound produced by CYP2E1 is approximately 70:30.

-

Other CYP4F Family Enzymes: Members of the CYP4F family, such as CYP4F2 and CYP4F3, are known to be involved in the ω- and (ω-1)-hydroxylation of fatty acids, including arachidonic acid, to produce various HETEs.[4] While their specific stereoselectivity for 19-HETE formation is not as well-defined as for CYP2E1, they are recognized as key enzymes in HETE biosynthesis.

The biosynthesis of this compound from arachidonic acid by CYP enzymes can be visualized as follows:

Caption: Biosynthesis of 19(S)- and this compound from arachidonic acid by cytochrome P450 enzymes.

Biological Activity and Signaling Pathways

The biological role of this compound is not as extensively studied as its S-enantiomer. However, available evidence suggests distinct activities.

-

Vasodilation: this compound has been shown to be a potent vasodilator of renal preglomerular vessels.

-

Antagonism of 20-HETE: Interestingly, this compound can completely block the vasoconstriction induced by 20-HETE in renal arterioles, a function not observed with 19(S)-HETE. This suggests a potential regulatory role for this compound in modulating the vascular effects of other eicosanoids.

-

cAMP Signaling: In contrast to 19(S)-HETE, which activates the prostacyclin (IP) receptor and leads to an increase in intracellular cyclic AMP (cAMP), this compound has been found to be inactive in this signaling pathway.

A specific receptor for this compound has not yet been identified. Its mechanism of action, particularly in antagonizing 20-HETE, may involve competitive binding to an as-yet-unknown receptor or allosteric modulation of the 20-HETE receptor.

The contrasting signaling activities of the 19-HETE enantiomers are illustrated below:

Caption: Contrasting signaling activities of 19(S)-HETE and this compound.

Experimental Protocol: Chiral Analysis of this compound in Human Plasma

The following protocol is a generalized methodology for the chiral separation and quantification of HETE enantiomers in human plasma, based on established ultra-high-performance liquid chromatography-electron capture atmospheric pressure chemical ionization/high-resolution mass spectrometry (UHPLC-ECAPCI/HRMS) techniques. This method can be specifically adapted for the analysis of this compound.

Sample Preparation

-

Plasma Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

-

Internal Standard Spiking: Thaw plasma on ice. To 1 mL of plasma, add an internal standard, such as a deuterated analog of 19-HETE (e.g., 19-HETE-d8), to a final concentration of 1 ng/mL.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Acidify the plasma sample to pH 3.5 with 2 M formic acid.

-

Load the acidified plasma onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water.

-

Elute the HETEs with 5 mL of methyl formate.

-

-

Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 50 µL of acetonitrile.

-

Add 5 µL of pentafluorobenzyl (PFB) bromide and 5 µL of N,N-diisopropylethylamine.

-

Incubate at 40°C for 30 minutes to form the PFB esters.

-

Evaporate the reaction mixture to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.

-

UHPLC-ECAPCI/HRMS Analysis

-

Chromatographic System: A high-resolution UHPLC system.

-

Chiral Column: A column specifically designed for enantiomeric separation, such as a Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar.

-

Mobile Phase: A gradient of n-hexane and a mixture of isopropanol and methanol is typically used for normal-phase chiral separations.

-

Mass Spectrometer: A high-resolution mass spectrometer capable of ECAPCI.

-

Ionization Mode: Negative ion mode.

-

Data Acquisition: Monitor for the specific mass-to-charge ratio (m/z) of the PFB-derivatized this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the extraction and analysis of this compound from human plasma.

Conclusion and Future Directions

While the precise physiological concentration of this compound in human plasma remains to be definitively established, its endogenous production and distinct biological activities warrant further investigation. The development and application of sensitive and specific chiral analytical methods are crucial to accurately quantify this enantiomer and elucidate its physiological and pathophysiological roles. Future research should focus on:

-

Direct Quantification: Performing studies to directly measure this compound concentrations in a healthy human population to establish a definitive physiological range.

-

Receptor Identification: Identifying the specific receptor(s) through which this compound exerts its biological effects, particularly its antagonism of 20-HETE.

-

Signaling Pathway Elucidation: Characterizing the downstream signaling cascades activated or inhibited by this compound to understand its molecular mechanisms of action.

A deeper understanding of this compound will provide valuable insights into the complex network of eicosanoid signaling and may reveal novel therapeutic targets for cardiovascular and other diseases.

References

The Cardioprotective Role of 19(R)-HETE Against Cardiac Hypertrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cardiac hypertrophy, an enlargement of the heart muscle, is a common precursor to heart failure. Emerging research has identified 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE), a metabolite of arachidonic acid, as a promising endogenous molecule with protective effects against this pathological condition. This technical guide provides an in-depth analysis of the mechanisms, experimental validation, and signaling pathways associated with the anti-hypertrophic properties of this compound. By inhibiting the pro-hypertrophic enzyme Cytochrome P450 1B1 (CYP1B1) and antagonizing the detrimental effects of its counterpart, 20-HETE, this compound presents a novel therapeutic avenue for the prevention and treatment of cardiac hypertrophy.

Introduction

Pathological cardiac hypertrophy is characterized by an increase in cardiomyocyte size and the re-expression of fetal genes, leading to a decline in cardiac function. The condition is driven by a complex network of signaling pathways, often initiated by neurohormonal stimuli such as angiotensin II (Ang II). The metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes plays a critical role in the development of cardiac hypertrophy, producing both cardiotoxic and cardioprotective metabolites. Among these, 20-hydroxyeicosatetraenoic acid (20-HETE) has been identified as a potent pro-hypertrophic agent. Conversely, its structural isomer, 19-HETE, particularly the (R)-enantiomer, has demonstrated significant cardioprotective effects. This guide will elucidate the pivotal role of this compound in mitigating cardiac hypertrophy, with a focus on its molecular mechanisms and the experimental evidence supporting its therapeutic potential.

Mechanism of Action of this compound

The primary mechanism through which this compound exerts its cardioprotective effects is by inhibiting the enzymatic activity of CYP1B1.[1] CYP1B1 is responsible for metabolizing arachidonic acid into a series of pro-hypertrophic mid-chain HETEs. By suppressing CYP1B1, this compound effectively reduces the levels of these cardiotoxic metabolites.

Furthermore, this compound is believed to act as a competitive antagonist to 20-HETE at its receptor, G-protein coupled receptor 75 (GPR75).[2][3] The activation of GPR75 by 20-HETE initiates a signaling cascade that promotes hypertrophy. By blocking this interaction, this compound mitigates the downstream pro-hypertrophic signaling events.

Quantitative Data on the Effects of this compound

The anti-hypertrophic efficacy of this compound has been quantified in in vitro studies using cardiomyocyte cell lines. The following tables summarize the key quantitative findings from a study by Shoieb and El-Kadi (2018), where RL-14 and H9c2 cells were treated with Angiotensin II to induce hypertrophy, with or without the presence of this compound or its enantiomer, 19(S)-HETE.[1]

Table 1: Effect of this compound and 19(S)-HETE on Angiotensin II-Induced Hypertrophic Markers (mRNA Expression)

| Hypertrophic Marker | Cell Line | Treatment | Fold Change vs. Ang II |

| β/α-Myosin Heavy Chain Ratio | RL-14 | Ang II + this compound | Significantly Decreased |

| Ang II + 19(S)-HETE | Significantly Decreased | ||

| H9c2 | Ang II + this compound | Significantly Decreased | |

| Ang II + 19(S)-HETE | Significantly Decreased | ||

| Atrial Natriuretic Peptide (ANP) | RL-14 | Ang II + this compound | Significantly Decreased |

| Ang II + 19(S)-HETE | Significantly Decreased | ||

| H9c2 | Ang II + this compound | Significantly Decreased | |

| Ang II + 19(S)-HETE | Significantly Decreased | ||

| Interleukin-6 (IL-6) | RL-14 | Ang II + this compound | Significantly Decreased |

| Ang II + 19(S)-HETE | Significantly Decreased | ||

| H9c2 | Ang II + this compound | Significantly Decreased | |

| Ang II + 19(S)-HETE | Significantly Decreased | ||

| Interleukin-8 (IL-8) | RL-14 | Ang II + this compound | Significantly Decreased |

| Ang II + 19(S)-HETE | Significantly Decreased | ||

| H9c2 | Ang II + this compound | Significantly Decreased | |

| Ang II + 19(S)-HETE | Significantly Decreased |

Table 2: Effect of this compound and 19(S)-HETE on the Formation of Mid-Chain HETEs

| Mid-Chain HETE | Cell Line | Treatment | Change in Formation Rate |

| 8-HETE | RL-14 / H9c2 | This compound | Significantly Decreased |

| 19(S)-HETE | Significantly Decreased | ||

| 9-HETE | RL-14 / H9c2 | This compound | Significantly Decreased |

| 19(S)-HETE | Significantly Decreased | ||

| 12-HETE | RL-14 / H9c2 | This compound | Significantly Decreased |

| 19(S)-HETE | Significantly Decreased | ||

| 15-HETE | RL-14 / H9c2 | This compound | Significantly Decreased |

| 19(S)-HETE | Significantly Decreased | ||

| 5-HETE | RL-14 / H9c2 | This compound | No Significant Change |

| 19(S)-HETE | Significantly Decreased |

Table 3: Inhibitory Effect of this compound and 19(S)-HETE on CYP1B1 Catalytic Activity

| Treatment | Effect on CYP1B1 Activity |

| This compound | Significant Inhibition |

| 19(S)-HETE | Significant Inhibition |

Detailed Experimental Protocols

Induction of Cardiac Hypertrophy in H9c2 and RL-14 Cardiomyocytes

This protocol describes the in vitro induction of cardiac hypertrophy using Angiotensin II.

-

Cell Culture: H9c2 or RL-14 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Serum Starvation: To synchronize the cells, the culture medium is replaced with serum-free DMEM for 24 hours prior to treatment.

-

Treatment: Cells are treated with 10 µM Angiotensin II to induce hypertrophy. For experimental groups, cells are co-treated with 20 µM this compound or 19(S)-HETE for 24 hours. A vehicle control group (e.g., DMSO) is also included.

RNA Extraction and Real-Time PCR (RT-PCR) for Hypertrophic Markers

This protocol details the quantification of hypertrophic gene expression.

-

RNA Extraction: Total RNA is extracted from the treated cells using a commercially available RNA isolation kit following the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Real-Time PCR: Quantitative PCR is performed using a real-time PCR system with SYBR Green master mix. The expression of hypertrophic markers such as Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and the ratio of β-myosin heavy chain (β-MHC) to α-myosin heavy chain (α-MHC) are measured. Gene expression levels are normalized to a housekeeping gene such as GAPDH.

Protein Extraction and Western Blot Analysis

This protocol outlines the procedure for analyzing protein expression levels.

-

Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against proteins of interest (e.g., CYP1B1, LOX, COX-2) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.

Measurement of HETE Metabolites by LC-MS/MS

This protocol describes the quantification of arachidonic acid metabolites.

-

Sample Preparation: Cell culture supernatants or cell lysates are subjected to solid-phase extraction (SPE) to isolate the HETE metabolites.

-

LC-MS/MS Analysis: The extracted samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Separation of different HETE isomers is achieved using a C18 reverse-phase column. The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify each HETE metabolite.

Signaling Pathways and Visualizations

The protective effect of this compound against cardiac hypertrophy involves the modulation of key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Caption: this compound inhibits CYP1B1, reducing pro-hypertrophic mid-chain HETEs.

Caption: this compound antagonizes the pro-hypertrophic 20-HETE/GPR75 signaling pathway.

Caption: Workflow for in vitro analysis of this compound's anti-hypertrophic effects.

Conclusion and Future Directions

This compound has emerged as a significant endogenous cardioprotective molecule against pathological cardiac hypertrophy. Its dual mechanism of inhibiting the production of cardiotoxic mid-chain HETEs via CYP1B1 suppression and antagonizing the pro-hypertrophic 20-HETE/GPR75 signaling pathway makes it a compelling target for therapeutic development. The data presented in this guide underscore the potential of this compound and its signaling pathways as novel strategies for the treatment of heart failure.

Future research should focus on in vivo studies to validate these findings in animal models of cardiac hypertrophy. Furthermore, the development of stable synthetic analogs of this compound could provide a viable therapeutic option. A deeper understanding of the downstream signaling events following CYP1B1 inhibition and GPR75 antagonism by this compound will be crucial for the design of targeted and effective therapies to combat cardiac hypertrophy and its progression to heart failure.

References

Methodological & Application

Quantification of 19(R)-HETE in Tissue Homogenates by LC-MS/MS: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) in tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a cytochrome P450 (CYP450) metabolite of arachidonic acid involved in regulating vascular tone and renal function.[1][2] Accurate quantification of this analyte in tissue is crucial for understanding its physiological and pathophysiological roles. The following application note details a robust protocol for tissue homogenization, solid-phase extraction (SPE), and subsequent LC-MS/MS analysis. Method validation parameters and expected quantitative data are also presented.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of signaling lipids derived from the oxygenation of arachidonic acid by CYP450, lipoxygenase (LOX), and cyclooxygenase (COX) enzymes.[3][4] Among these, 19-HETE is a major metabolite produced by CYP450 enzymes, particularly in the kidney.[1] It exists as two stereoisomers, 19(S)-HETE and this compound, which can exhibit different biological activities. For instance, both enantiomers are potent vasodilators of renal preglomerular vessels; however, this compound has been shown to block 20-HETE-induced vasoconstriction, a function not observed for 19(S)-HETE. Given the stereospecific actions of these molecules, their individual quantification is essential.

LC-MS/MS has become the gold standard for the analysis of eicosanoids due to its high sensitivity, specificity, and ability to multiplex. This technique allows for the precise measurement of low-abundance lipids like this compound in complex biological matrices such as tissue homogenates. This document outlines a detailed protocol for the extraction and quantification of this compound, providing researchers with a reliable method to investigate its role in health and disease.

Experimental Protocols

Materials and Reagents

-

This compound standard (Cayman Chemical or equivalent)

-

This compound-d8 internal standard (IS) (or a suitable analog such as 15(S)-HETE-d8)

-

HPLC-grade methanol, acetonitrile, hexane, isopropanol, and water

-

Formic acid and acetic acid (LC-MS grade)

-

Butylated hydroxytoluene (BHT)

-

Solid-phase extraction (SPE) cartridges (e.g., Strata-X)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Homogenizer (e.g., sonicator, bead beater)

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Standard Solution Preparation

Prepare a primary stock solution of this compound and the internal standard in ethanol at a concentration of 1 mg/mL. Store at -80°C. From the primary stock, prepare a series of working standard solutions by serial dilution in methanol to construct a calibration curve (e.g., 1-1000 ng/mL). Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation: Tissue Homogenization and Extraction

The following protocol is a general guideline and may require optimization for specific tissue types.

-

Tissue Homogenization:

-

Accurately weigh 50-100 mg of frozen tissue.

-

Add 1 mL of ice-cold PBS containing an antioxidant like BHT (50 µg/mL) to prevent auto-oxidation.

-

Homogenize the tissue on ice using a suitable homogenizer until a uniform consistency is achieved.

-

Transfer an aliquot of the homogenate (e.g., 200 µL) to a clean tube.

-

-

Internal Standard Spiking and Protein Precipitation:

-

Add a known amount of the internal standard (e.g., 10 µL of a 1 µg/mL solution) to each homogenate sample, calibrator, and QC sample.

-

To precipitate proteins, add 3 volumes of ice-cold methanol (e.g., 600 µL).

-

Vortex for 1 minute and incubate at -20°C for 20 minutes to enhance precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

-

Elute the this compound and internal standard with 1 mL of methanol.

-

Dry the eluate under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.1% formic acid).

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). For chiral separation of (R) and (S) enantiomers, a chiral column (e.g., ChiralPak AD-RH) is required.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)

-

Flow Rate: 0.3 mL/min

-

Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. Optimization is necessary for specific instruments and columns.

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The precursor ion for 19-HETE is m/z 319. Product ions will need to be optimized on the specific instrument but are typically generated by loss of water and cleavage of the carbon chain.

-

This compound: m/z 319 -> [Product Ion 1], m/z 319 -> [Product Ion 2]

-

This compound-d8 (IS): m/z 327 -> [Product Ion 1], m/z 327 -> [Product Ion 2]

-

-

Instrument Parameters: Optimize nebulizer gas, drying gas flow and temperature, and collision energy for maximum signal intensity.

-

Data Presentation

The quantitative performance of the method should be evaluated. The following tables summarize typical validation parameters reported for the analysis of HETEs in biological matrices.

Table 1: LC-MS/MS Method Validation Parameters for HETE Analysis

| Parameter | Typical Range | Reference |

| Linearity (r²) | > 0.99 | |

| Lower Limit of Quantification (LLOQ) | 0.2 - 3 ng/mL | |

| Intra-day Precision (%CV) | < 15% | |

| Inter-day Precision (%CV) | < 15% | |

| Accuracy (%RE) | ± 15% | |

| Recovery | 75 - 110% |

Table 2: Example MRM Transitions for HETEs

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| 19-HETE | 319.2 | 231.2 (Quantifier) | |

| 19-HETE | 319.2 | 147.1 (Qualifier) | |

| 15(S)-HETE-d8 (IS) | 327.2 | 182.1 |

Note: Specific product ions and collision energies must be optimized for the instrument in use.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the metabolic origin of this compound and the experimental workflow for its quantification.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cell Culture Assays of 19(R)-HETE

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a metabolite of arachidonic acid formed through the cytochrome P450 (CYP) pathway.[1] While other hydroxyeicosatetraenoic acids (HETEs) such as 5-HETE, 12-HETE, and 20-HETE have been extensively studied for their roles in cellular processes like proliferation, apoptosis, and migration, particularly in the context of cancer and inflammation, the specific biological functions of this compound remain largely uncharacterized.[1][2][3]

Existing research indicates that the stereochemistry of HETEs is critical to their biological activity. For instance, in contrast to its stereoisomer 19(S)-HETE, which is a potent activator of the prostacyclin (IP) receptor leading to increased intracellular cAMP, this compound has been shown to be inactive in this regard at concentrations up to 10 μM.[4] However, both 19(S)-HETE and this compound have been identified as noncompetitive inhibitors of the enzyme cytochrome P450 1B1 (CYP1B1), with the (S)-enantiomer exhibiting greater potency. Some studies have also suggested that a mixture of 19(S/R)-HETEs may have pro-contractile effects on vascular tissues.

Given the limited specific data on the cellular effects of this compound, this document provides a set of generalized yet detailed experimental protocols for researchers to investigate its potential role in key in vitro cell culture assays. These protocols are based on established methods for other lipid mediators and are intended to serve as a starting point for exploring the bioactivity of this compound.

General Experimental Workflow

The following diagram outlines a general workflow for investigating the in vitro effects of this compound on a selected cell line.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in ethanol or DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in serum-free medium. The final concentration may range from 0.01 to 10 µM. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest this compound concentration).

-

Remove the complete medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Cell Proliferation Assay (BrdU Incorporation)

Principle: The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells. Incorporated BrdU is then detected using a specific anti-BrdU antibody.

Materials:

-

BrdU Cell Proliferation Assay Kit

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with various concentrations of this compound and a vehicle control for the desired duration.

-

Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell doubling time.

-

Remove the labeling medium, fix the cells, and denature the DNA according to the kit manufacturer's instructions.

-

Add the anti-BrdU antibody and incubate.

-

Wash the wells and add the antibody-conjugate solution.

-

Add the substrate solution and measure the absorbance at the recommended wavelength.

Data Analysis: Present the data as the percentage of BrdU incorporation relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Cell line of interest

-

6-well plates

-

This compound

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound (e.g., 1-10 µM) and a vehicle control for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Migration Assay (Wound Healing/Scratch Assay)

Principle: This assay measures two-dimensional cell migration. A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is monitored over time.

Materials:

-

Cell line of interest

-

6-well or 12-well plates

-

200 µL pipette tip or a specialized wound healing insert

-

Microscope with a camera

Protocol:

-

Seed cells in a plate to create a confluent monolayer.

-

Create a scratch in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

Data Analysis: Calculate the percentage of wound closure: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100

Data Presentation

The following tables are templates for summarizing quantitative data from the described assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |

| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |

| 0.1 | 98.7 ± 4.9 | 97.5 ± 5.5 | 96.3 ± 5.1 |

| 1.0 | 95.2 ± 6.3 | 92.1 ± 6.8 | 89.7 ± 6.2 |

| 10.0 | 90.1 ± 5.8 | 85.4 ± 7.2 | 80.5 ± 5.9 |

| Data are presented as mean ± SD from three independent experiments. |

Table 2: Effect of this compound on Apoptosis (Annexin V/PI Staining after 48h)

| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Vehicle Control | 92.5 ± 3.1 | 3.5 ± 1.2 | 4.0 ± 1.5 |

| This compound (1 µM) | 90.8 ± 3.5 | 4.8 ± 1.8 | 4.4 ± 1.3 |

| This compound (10 µM) | 85.2 ± 4.2 | 8.9 ± 2.1 | 5.9 ± 1.9 |

| Data are presented as mean ± SD from three independent experiments. |

Potential Signaling Pathways

While the specific signaling pathways activated by this compound are largely unknown, other HETEs are known to exert their effects through various mechanisms, including G-protein coupled receptors (GPCRs) and nuclear receptors (e.g., PPARs), leading to the activation of downstream signaling cascades such as MAPK/ERK and PI3K/Akt pathways. The inhibitory effect of this compound on CYP1B1 suggests it may also modulate cellular processes by altering the metabolism of other bioactive molecules.

The following diagram illustrates a generalized signaling pathway for HETEs. It is important to note that the involvement of these specific components in this compound signaling requires experimental validation.

Conclusion

The provided protocols offer a comprehensive framework for the initial in vitro characterization of this compound. Given its structural similarity to other bioactive HETEs, it is plausible that this compound possesses unique biological activities that warrant investigation. The lack of significant activity in some reported assays should not preclude further exploration, as its effects may be cell-type specific or manifest through alternative signaling pathways. Rigorous and systematic application of these and other relevant in vitro assays will be crucial in elucidating the physiological and pathological significance of this understudied arachidonic acid metabolite.

References

- 1. New aspects of the role of hydroxyeicosatetraenoic acids in cell growth and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application of 19(R)-HETE in Studies of Angiotensin II-Induced Hypertrophy

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Angiotensin II (Ang II), a key effector peptide of the renin-angiotensin system, is a potent inducer of cardiac hypertrophy, a major risk factor for heart failure.[1][2] Understanding the molecular mechanisms underlying Ang II-induced hypertrophy is crucial for the development of novel therapeutic strategies. Recent studies have highlighted the role of arachidonic acid metabolites, particularly hydroxyeicosatetraenoic acids (HETEs), in modulating cardiac function. Among these, 19(R)-hydroxyeicosatetraenoic acid [19(R)-HETE] has emerged as a protective molecule against Ang II-induced cellular hypertrophy.[3][4] This document provides a detailed overview of the application of this compound in this research area, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action of this compound in Attenuating Angiotensin II-Induced Hypertrophy

This compound, along with its enantiomer 19(S)-HETE, confers cardioprotection against Ang II-induced hypertrophy through a multi-faceted mechanism primarily centered on the modulation of cytochrome P450 (CYP) enzyme activity and the subsequent alteration of the cellular eicosanoid profile.[3]

The key mechanistic actions of this compound include:

-

Inhibition of CYP1B1 Catalytic Activity: this compound significantly inhibits the enzymatic activity of CYP1B1. This is a critical step as CYP1B1 is involved in the metabolism of arachidonic acid to pro-hypertrophic mid-chain HETEs.

-

Reduction of Pro-Hypertrophic Mid-Chain HETEs: By inhibiting CYP1B1, this compound decreases the cellular levels of several mid-chain HETEs, including 5-HETE, 8-HETE, 9-HETE, 12-HETE, and 15-HETE. These metabolites are considered to be cardiotoxic and contribute to the development of cardiac hypertrophy.

-

Downregulation of Inflammatory Enzymes: this compound has been shown to decrease the protein expression of 5-lipoxygenase (LOX), 12-LOX, and cyclooxygenase-2 (COX-2), enzymes that are involved in inflammatory signaling pathways that contribute to cardiac remodeling.

-

Antagonism of 20-HETE: this compound can act as an antagonist to 20-HETE, a potent vasoconstrictor and pro-hypertrophic arachidonic acid metabolite. 20-HETE is known to promote the development of cardiac hypertrophy.

-

Attenuation of Hypertrophic Gene Expression: The protective effects of this compound culminate in the significant reduction of mRNA expression of key hypertrophic markers, including the β/α-myosin heavy chain (MHC) ratio, atrial natriuretic peptide (ANP), and pro-inflammatory interleukins IL-6 and IL-8.

While both this compound and 19(S)-HETE exhibit cardioprotective properties, some studies suggest that 19(S)-HETE may be more potent in its effects.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters in Angiotensin II-induced hypertrophy models, based on published literature.

Table 1: Effect of this compound on Hypertrophic Markers in Cardiomyocytes

| Parameter | Cell Line | Ang II Treatment | This compound Treatment (20 µM) | Fold Change vs. Ang II | Reference |

| β/α-MHC mRNA Ratio | RL-14 | 10 µM | Significant Decrease | - | |

| ANP mRNA | RL-14, H9c2 | 10 µM | Significant Decrease | - | |

| IL-6 mRNA | RL-14, H9c2 | 10 µM | Significant Decrease | - | |

| IL-8 mRNA | RL-14, H9c2 | 10 µM | Significant Decrease | - |

Table 2: Effect of this compound on Eicosanoid Metabolism in Cardiomyocytes

| Parameter | Cell Line | Ang II Treatment | This compound Treatment (20 µM) | Effect | Reference |

| CYP1B1 Catalytic Activity | - | - | Significantly Inhibited | - | |

| 8-HETE Formation | RL-14, H9c2 | - | Significantly Decreased | - | |

| 9-HETE Formation | RL-14, H9c2 | - | Significantly Decreased | - | |